molecular formula C12H15ClO2 B129054 Ethyl 2-[4-(chloromethyl)phenyl]propanoate CAS No. 43153-03-3

Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Cat. No.: B129054
CAS No.: 43153-03-3
M. Wt: 226.7 g/mol
InChI Key: LJRSKOFNPMYRSO-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(chloromethyl)phenyl]propanoate is an organic compound with the molecular formula C12H15ClO2. It is a pale yellow liquid that is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-[4-(chloromethyl)phenyl]propanoate can be synthesized through the esterification of 2-(4-chloromethylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary alcohols.

Comparison with Similar Compounds

Ethyl 2-[4-(chloromethyl)phenyl]propanoate can be compared with other similar compounds such as:

Uniqueness: The presence of the chloromethyl group in this compound makes it a versatile intermediate for various chemical reactions, particularly nucleophilic substitutions. This unique feature distinguishes it from other similar compounds .

Properties

IUPAC Name

ethyl 2-[4-(chloromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRSKOFNPMYRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451320
Record name Ethyl 2-[4-(chloromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43153-03-3
Record name Ethyl 2-[4-(chloromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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